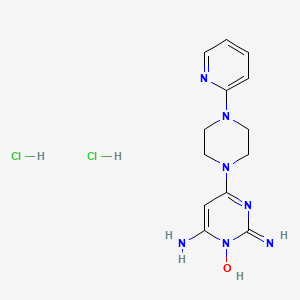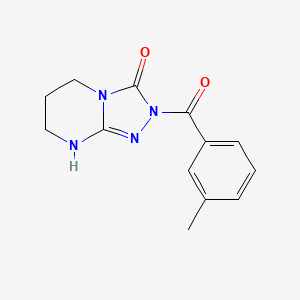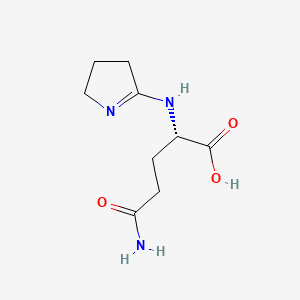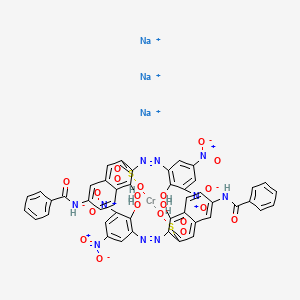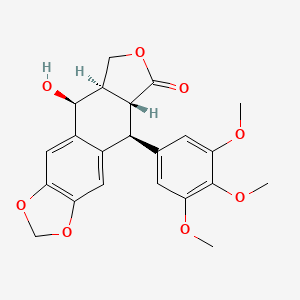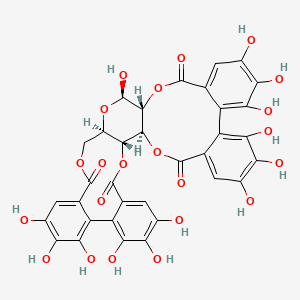
beta-Pedunculagin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Pedunculagin: is a naturally occurring ellagitannin, a type of polyphenol found in various plants, particularly in the bark and wood of certain species of oak trees. Ellagitannins are known for their antioxidant properties and potential health benefits, including anti-inflammatory and anticancer effects.
準備方法
Synthetic Routes and Reaction Conditions: Beta-Pedunculagin can be synthesized through the chemical modification of ellagic acid, a common precursor. The process typically involves the esterification of ellagic acid with various alcohols under acidic conditions. The reaction conditions include the use of strong acids like sulfuric acid and heating the mixture to promote esterification.
Industrial Production Methods: On an industrial scale, this compound is often extracted from plant sources using solvent extraction methods. The extraction process involves using organic solvents like methanol or ethanol to dissolve the ellagitannins from the plant material. The resulting extract is then purified to isolate this compound.
化学反応の分析
Types of Reactions: Beta-Pedunculagin undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions can modify the structure of the compound and produce different derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze this compound, breaking it down into simpler components.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can produce hydroxylated derivatives of this compound.
Hydrolysis: Hydrolysis can result in the formation of ellagic acid and other hydrolyzed products.
科学的研究の応用
Chemistry: In chemistry, beta-Pedunculagin is used as a reagent in the synthesis of various organic compounds. Its antioxidant properties make it valuable in studying oxidative stress and free radical scavenging.
Biology: this compound has been studied for its biological activities, including its potential to inhibit the growth of cancer cells and its anti-inflammatory effects. It is also investigated for its role in modulating gut microbiota and promoting gut health.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Its ability to induce apoptosis (programmed cell death) in cancer cells makes it a promising candidate for anticancer therapies.
Industry: In the food and beverage industry, this compound is used as a natural preservative and antioxidant. It is added to products to enhance their shelf life and nutritional value.
作用機序
Beta-Pedunculagin exerts its effects through multiple mechanisms. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also modulates various signaling pathways involved in inflammation and cell proliferation. The compound interacts with molecular targets such as enzymes and receptors, leading to its biological effects.
類似化合物との比較
Punicalagin
Ellagic acid
Oligomeric proanthocyanidins (OPCs)
Tannic acid
特性
CAS番号 |
118014-30-5 |
|---|---|
分子式 |
C34H24O22 |
分子量 |
784.5 g/mol |
IUPAC名 |
(1R,2S,19R,20R,22R)-7,8,9,12,13,14,20,28,29,30,33,34,35-tridecahydroxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaene-4,17,25,38-tetrone |
InChI |
InChI=1S/C34H24O22/c35-10-1-6-15(23(43)19(10)39)16-7(2-11(36)20(40)24(16)44)31(48)54-27-14(5-52-30(6)47)53-34(51)29-28(27)55-32(49)8-3-12(37)21(41)25(45)17(8)18-9(33(50)56-29)4-13(38)22(42)26(18)46/h1-4,14,27-29,34-46,51H,5H2/t14-,27-,28+,29-,34-/m1/s1 |
InChIキー |
IYMHVUYNBVWXKH-MMQHQYPESA-N |
異性体SMILES |
C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |
正規SMILES |
C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


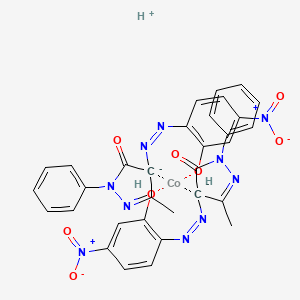
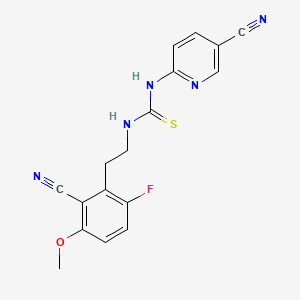
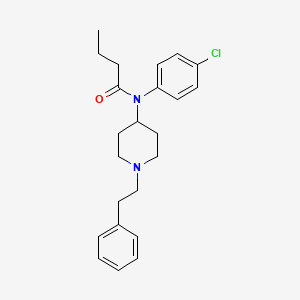
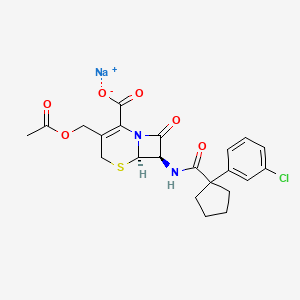
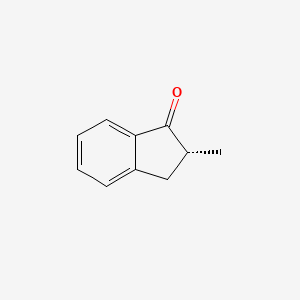


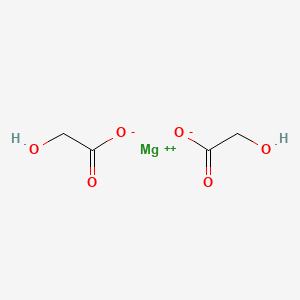
![7-[(3R)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15187588.png)
